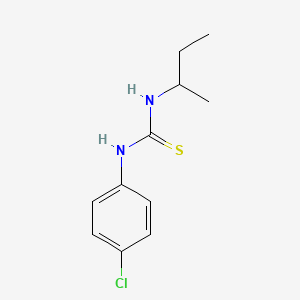

1-Butan-2-yl-3-(4-chlorophenyl)thiourea

Description

Properties

IUPAC Name |

1-butan-2-yl-3-(4-chlorophenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2S/c1-3-8(2)13-11(15)14-10-6-4-9(12)5-7-10/h4-8H,3H2,1-2H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZZQYGGPTYZPPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=S)NC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Optimization for 1 Butan 2 Yl 3 4 Chlorophenyl Thiourea

Classical Approaches to Thiourea (B124793) Synthesis

The synthesis of thiourea and its derivatives is a cornerstone of organic chemistry, with several well-documented methods. These approaches offer versatility in introducing a wide array of substituents to the thiourea core.

Reaction of Amines with Isothiocyanates

The most direct and widely employed method for the synthesis of unsymmetrically disubstituted thioureas is the nucleophilic addition of a primary or secondary amine to an isothiocyanate. This reaction is typically straightforward and high-yielding. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S), leading to the formation of the thiourea linkage. The reaction is generally carried out in a suitable organic solvent at room temperature or with gentle heating.

Alternative Synthetic Routes for Substituted Thioureas

One common alternative involves the use of thiophosgene (CSCl₂) or its derivatives. In this two-step, one-pot approach, a primary amine is first reacted with thiophosgene to generate an intermediate isothiocyanate, which then reacts with a second amine to yield the desired unsymmetrical thiourea.

Another versatile method starts from primary amines and carbon disulfide (CS₂). The amine reacts with carbon disulfide in the presence of a base to form a dithiocarbamate salt. This intermediate can then be treated with a desulfurating agent, such as a heavy metal salt or an oxidizing agent, to generate the isothiocyanate in situ, which subsequently reacts with another amine. Modern variations of this method focus on greener and more efficient desulfurating agents.

Furthermore, thioureas can be synthesized from cyanamides by the addition of hydrogen sulfide. Symmetrical N,N'-disubstituted thioureas can also be prepared by the self-condensation of isothiocyanates in the presence of water and a catalyst like pyridine.

Specific Synthesis of 1-Butan-2-yl-3-(4-chlorophenyl)thiourea

The synthesis of the target molecule, this compound, is most efficiently achieved through the classical reaction of butan-2-amine with 4-chlorophenyl isothiocyanate.

Precursor Synthesis and Purification

The successful synthesis of the final compound relies on the purity of its precursors, butan-2-amine and 4-chlorophenyl isothiocyanate.

Butan-2-amine: This chiral primary amine is commercially available in both its racemic and enantiomerically pure forms. nih.gov For laboratory purposes, it is typically supplied as a colorless liquid with a characteristic ammonia-like odor. nih.gov If necessary, purification can be achieved by distillation. Standard grades are often of high purity (≥99.0%). adakem.com

4-Chlorophenyl isothiocyanate: This precursor is also commercially available, typically as a white to light yellow crystalline solid. tcichemicals.com Its synthesis can be achieved through several routes, most commonly from 4-chloroaniline. chemsrc.com One established method involves the reaction of 4-chloroaniline with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate. chemrxiv.org Another route is the reaction of 4-chloroaniline with thiophosgene. chemsrc.com Purification of 4-chlorophenyl isothiocyanate is typically carried out by recrystallization from a suitable solvent, such as ethanol (B145695) or hexane, or by distillation under reduced pressure. sigmaaldrich.com

Detailed Reaction Protocols

The reaction between equimolar amounts of butan-2-amine and 4-chlorophenyl isothiocyanate in a suitable solvent is the most direct route to this compound. The butan-2-amine acts as the nucleophile, attacking the central carbon of the isothiocyanate.

A general laboratory procedure would involve dissolving 4-chlorophenyl isothiocyanate in a chosen solvent, followed by the dropwise addition of butan-2-amine at room temperature. The reaction is often exothermic, and cooling may be necessary to control the reaction rate. After the addition is complete, the mixture is typically stirred for a period ranging from a few hours to overnight to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC). researchgate.net Upon completion, the product is isolated by filtration if it precipitates from the reaction mixture, or by removal of the solvent under reduced pressure. The crude product is then purified, commonly by recrystallization from a suitable solvent like ethanol or an ethanol-water mixture, to yield the final product as a solid. archive.org

The choice of solvent can significantly influence the reaction rate, yield, and purity of the final product. A range of solvents can be employed for the synthesis of N,N'-disubstituted thioureas. The ideal solvent should dissolve the reactants, be inert to the reaction conditions, and facilitate product isolation.

Commonly used solvents for this type of reaction include acetone (B3395972), dichloromethane (DCM), chloroform, acetonitrile, and alcohols such as ethanol. mdpi.commdpi.com The polarity of the solvent can affect the reaction; polar aprotic solvents are often effective. In some instances, the reaction can be carried out under solvent-free conditions, which aligns with the principles of green chemistry.

The optimization of the solvent for the synthesis of this compound would involve conducting the reaction in a variety of solvents under identical conditions and comparing the resulting yields and purity of the product. The following table provides a hypothetical representation of such an optimization study based on typical outcomes for similar reactions.

| Solvent | Dielectric Constant (approx.) | Reaction Time (hours) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Dichloromethane | 9.1 | 4 | 92 | 98 |

| Acetone | 21 | 3 | 95 | 97 |

| Acetonitrile | 37.5 | 3 | 94 | 98 |

| Ethanol | 24.5 | 6 | 88 | 95 |

| Tetrahydrofuran | 7.6 | 5 | 90 | 96 |

| Toluene | 2.4 | 8 | 85 | 94 |

| Solvent-free | N/A | 1 | 96 | 95 |

This table is for illustrative purposes and represents typical trends in solvent effects on this type of reaction. Actual results may vary.

Based on such a study, acetone or dichloromethane would likely be excellent choices, offering a good balance of reaction time, yield, and purity. Solvent-free conditions also present a highly efficient and environmentally friendly option.

Temperature and Pressure Control

The temperature of the reaction plays a crucial role in the synthesis of thiourea derivatives, influencing both the reaction rate and the potential for side-product formation. While many syntheses of this type proceed efficiently at room temperature, optimization studies for analogous reactions have explored a range of temperatures. For instance, in related thiourea syntheses, temperatures around 75-80°C have been identified as optimal for achieving high yields in a shorter timeframe. researchgate.netresearchgate.net Conversely, excessively high temperatures can lead to the decomposition of the product or starting materials.

Most reported syntheses of thiourea derivatives from isothiocyanates and amines are conducted under atmospheric pressure. The reaction does not typically involve gaseous reagents or produce significant changes in volume that would necessitate pressure control. Therefore, specialized pressure equipment is generally not required, simplifying the experimental setup.

| Parameter | Condition | Rationale |

|---|---|---|

| Temperature | Ambient to 80°C | Balancing reaction rate with compound stability. |

| Pressure | Atmospheric | Simplifies the reaction setup as the reaction is not pressure-sensitive. |

Catalyst Utilization and Screening (If Applicable)

The reaction between an isothiocyanate and an amine to form a thiourea is often a spontaneous process that does not strictly require a catalyst. researchgate.net The inherent nucleophilicity of the amine and the electrophilicity of the isothiocyanate are sufficient for the reaction to proceed.

However, in some instances, particularly with less reactive starting materials, a base catalyst may be employed to enhance the nucleophilicity of the amine. Non-nucleophilic organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been utilized in the synthesis of isothiocyanates, a precursor to thioureas. nih.gov In the context of forming the thiourea itself, if a catalyst were to be screened, options could include mild bases to deprotonate the amine, thereby increasing its reactivity. It is noteworthy that thiourea derivatives themselves can act as organocatalysts in various chemical transformations, a property that underscores their chemical versatility. acs.org

| Catalyst Type | Example | Purpose |

|---|---|---|

| Base Catalyst (optional) | Triethylamine, DBU | To enhance the nucleophilicity of the amine. |

| Organocatalyst | Thiourea | Thiourea itself can act as a catalyst in other reactions. |

Reaction Yield Optimization Strategies

Optimizing the reaction yield for the synthesis of this compound involves a systematic variation of key reaction parameters. The primary strategies revolve around adjusting the molar ratio of the reactants, the reaction time, and the choice of solvent.

Typically, a slight excess of one of the reactants, often the more volatile or less expensive amine (sec-butylamine), is used to ensure the complete conversion of the isothiocyanate. However, studies on similar syntheses have shown that a 1:1 molar ratio can also be highly effective. researchgate.net

Reaction times can vary from as little as 30 minutes to several hours, depending on the reactivity of the substrates and the reaction temperature. researchgate.net Monitoring the reaction progress using techniques such as Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and to avoid the formation of degradation products.

The choice of solvent can also impact the reaction yield. While a variety of solvents can be used, polar aprotic solvents are often favored as they can help to solubilize the reactants without interfering with the reaction mechanism.

| Optimization Strategy | Key Parameters | Typical Outcome |

|---|---|---|

| Molar Ratio | 1:1 or slight excess of amine | Drives the reaction to completion. |

| Reaction Time | 0.5 - 4 hours | Ensures complete conversion without product degradation. |

| Solvent Selection | Polar aprotic solvents | Improves solubility and reaction kinetics. |

Purity Assessment of Synthesized Compound

The purity of the synthesized this compound is paramount and is assessed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining the purity of the final product, capable of separating the target compound from any unreacted starting materials or by-products. researchgate.net The presence of a single, sharp peak in the chromatogram is indicative of a high-purity sample.

Spectroscopic methods are employed to confirm the chemical structure of the synthesized compound. Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the characteristic functional groups, such as the N-H and C=S bonds of the thiourea moiety. Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, provides detailed information about the molecular structure, confirming the connectivity of the atoms and the successful formation of the desired product. nih.gov

Finally, the melting point of the synthesized compound is a key physical property that can be used to assess its purity. A sharp melting point range that is consistent with the literature value (if available) suggests a pure compound.

| Assessment Technique | Information Obtained |

|---|---|

| HPLC | Quantitative purity assessment. |

| FTIR Spectroscopy | Identification of functional groups. |

| NMR Spectroscopy (¹H & ¹³C) | Structural elucidation and confirmation. |

| Melting Point | Physical property indicative of purity. |

Green Chemistry Approaches in Thiourea Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methodologies. The principles of green chemistry are increasingly being applied to the synthesis of thiourea derivatives to minimize the environmental impact of these processes.

Environmentally Benign Solvents

A key aspect of green chemistry is the replacement of hazardous organic solvents with more sustainable alternatives. For the synthesis of thioureas, several green solvent systems have been explored. Water has been successfully employed as a solvent for the synthesis of some thiourea derivatives, offering significant environmental benefits. derpharmachemica.com Deep eutectic solvents (DESs) have also emerged as a promising class of green solvents for this type of reaction, being biodegradable, non-toxic, and often recyclable. researchgate.net

Furthermore, solvent-free synthesis, often facilitated by mechanochemistry (ball milling), represents an even greener approach. beilstein-journals.org This method can lead to high yields in short reaction times, with the added benefit of eliminating the need for a solvent altogether.

| Green Solvent/Method | Advantages |

|---|---|

| Water | Non-toxic, readily available, environmentally friendly. |

| Deep Eutectic Solvents (DESs) | Biodegradable, low toxicity, recyclable. |

| Solvent-Free (Mechanochemistry) | Eliminates solvent waste, often faster reaction times. |

Catalyst Recycling and Reusability

When a catalyst is employed in the synthesis, its ability to be recycled and reused is a cornerstone of green chemistry. In the context of thiourea synthesis, if an organocatalyst is used, simple work-up procedures such as evaporation of the solvent and recrystallization of the catalyst can sometimes be sufficient for its recovery and reuse. acs.org

| Recycling Method | Description |

|---|---|

| Evaporation and Recrystallization | A simple method for recovering solid catalysts. |

| Molecularly Imprinted Polymers (MIPs) | Selective capture and release of the catalyst for reuse. |

Waste Minimization Techniques

In recent years, there has been a significant shift towards the development of environmentally benign synthetic protocols in chemical synthesis, often referred to as "green chemistry." researchgate.net These methodologies aim to reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound, several waste minimization techniques can be employed, focusing on the reduction of solvent waste, energy consumption, and the use of toxic reagents.

One of the primary strategies for waste minimization is the adoption of solvent-free reaction conditions . The reaction between 4-chlorophenyl isothiocyanate and sec-butylamine can be carried out by grinding the reactants together, a technique known as mechanochemistry. This method eliminates the need for a solvent, which in turn reduces the amount of volatile organic compounds (VOCs) released and simplifies the product purification process, as there is no solvent to be removed post-reaction.

Another effective approach is the use of microwave-assisted synthesis . Microwave irradiation can significantly accelerate the rate of reaction, leading to shorter reaction times and often higher yields compared to conventional heating methods. researchgate.net This reduction in reaction time translates to lower energy consumption. Furthermore, microwave-assisted synthesis can often be performed under solvent-free conditions or with a minimal amount of a high-boiling, greener solvent, further contributing to waste reduction. researchgate.net Studies on the microwave-assisted synthesis of N,N'-disubstituted thioureas have shown good yields in short reaction times. researchgate.net

The selection of a green solvent is also a crucial aspect of waste minimization. When a solvent is necessary, water is an ideal choice due to its non-toxic, non-flammable, and abundant nature. The synthesis of some thiourea derivatives has been successfully carried out in an aqueous medium, demonstrating the feasibility of this approach. researchgate.net While the reactants, 4-chlorophenyl isothiocyanate and sec-butylamine, may have limited solubility in water, the reaction can still proceed, and the product often precipitates out of the solution, allowing for easy separation by filtration. This minimizes the need for extraction with organic solvents during the work-up procedure.

To provide a comparative overview of how different solvents can impact the efficiency of thiourea synthesis, the following interactive data table summarizes the yields obtained for the synthesis of a model N,N'-diphenyl thiourea in various solvents. This data can be extrapolated to infer suitable green solvent choices for the synthesis of this compound.

| Solvent | Yield (%) | Environmental Consideration |

| Water | 74 | Excellent (Green) |

| Dimethyl sulfoxide | 61 | Good |

| 1:1 Aq. EtOH | Moderate | Good |

| MeOH | Moderate | Moderate |

| EtOH | Moderate | Moderate |

| Dichloromethane | < 33 | Poor (Hazardous) |

| Ethyl Acetate | < 33 | Moderate |

| Chloroform | < 33 | Poor (Hazardous) |

| Toluene | < 33 | Poor (Hazardous) |

| Hexane | < 33 | Moderate |

This table is based on data for the synthesis of N,N'-diphenyl thiourea and serves as a general guide for solvent selection in the synthesis of disubstituted thioureas. researchgate.net

Furthermore, one-pot synthesis represents another valuable technique for waste minimization. researchgate.net By designing a synthetic route where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, the amount of solvent used for purification and the generation of waste from multiple work-up procedures can be significantly reduced.

By implementing these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly, aligning with the modern objectives of chemical manufacturing.

Spectroscopic and Analytical Data for this compound Currently Unavailable

A comprehensive search of scientific literature and chemical databases has revealed no specific published spectroscopic or analytical data for the compound This compound . While extensive research exists on various other N-substituted thiourea derivatives, including those with a 4-chlorophenyl group, experimental findings for the molecule bearing a butan-2-yl (sec-butyl) substituent could not be located. researchgate.netnih.govnih.govmendeley.com

The synthesis and characterization of thiourea derivatives are common in chemical research due to their wide-ranging applications, from roles as enzyme inhibitors and sensors to precursors for heterocyclic compounds. nih.govmdpi.commdpi.commdpi.com Typically, the structural confirmation of these new compounds is achieved through a combination of spectroscopic methods as outlined in the requested article structure.

These methods would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework. 2D NMR techniques like COSY, HSQC, and HMBC would be used to establish the connectivity between different parts of the molecule, for instance, confirming the attachment of the butan-2-yl and 4-chlorophenyl groups to the thiourea core. mdpi.commdpi.com

Infrared (IR) and Raman Spectroscopy : These vibrational spectroscopy techniques are crucial for identifying key functional groups. In this specific molecule, characteristic peaks for N-H stretching, C=S (thione) stretching, and C-Cl stretching would be expected. mendeley.commdpi.com

Mass Spectrometry (MS) : This technique would be used to determine the exact molecular weight of the compound and to study its fragmentation pattern upon ionization, providing further structural confirmation. mendeley.com

Although data is available for structurally related compounds such as 1-(4-chlorophenyl)-3-phenylthiourea and N-(4-chlorobutanoyl)-N′-phenylthiourea, direct extrapolation of this data to this compound would not be scientifically accurate. nih.govresearchgate.net Each unique substituent, like the butan-2-yl group, will have a distinct influence on the chemical environment of the nuclei and the vibrational modes of the bonds, resulting in a unique spectroscopic fingerprint.

Without access to peer-reviewed articles or database entries detailing the synthesis and characterization of this compound, it is not possible to generate the requested scientific article with the required data tables and detailed findings.

Advanced Structural Elucidation and Conformational Analysis of 1 Butan 2 Yl 3 4 Chlorophenyl Thiourea

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, offering insights into bond lengths, bond angles, and intermolecular interactions that govern the solid-state architecture.

Crystal Growth and Preparation

The synthesis of N,N'-disubstituted thioureas like 1-Butan-2-yl-3-(4-chlorophenyl)thiourea typically involves the reaction of an isothiocyanate with a primary amine. For the title compound, this would involve reacting 4-chlorophenyl isothiocyanate with 2-aminobutane.

The general procedure for obtaining single crystals suitable for X-ray diffraction involves dissolving the synthesized crude product in an appropriate solvent or a mixture of solvents and allowing the solvent to evaporate slowly at room temperature. For thiourea (B124793) derivatives, solvents such as acetone (B3395972), methanol, or ethanol (B145695) are commonly used. For instance, colorless crystals of 1-(4-Chlorobutanoyl)-3-(3-chlorophenyl)thiourea were successfully grown by slow evaporation from an acetone solution over seven days. A similar methodology would be applicable for growing single crystals of this compound.

Single Crystal X-ray Diffraction Data Collection

For a compound of this nature, single-crystal X-ray diffraction data would be collected using a diffractometer equipped with a CCD area detector, typically using Mo Kα or Cu Kα radiation. The data collection process involves mounting a suitable single crystal on the diffractometer and maintaining it at a constant temperature, often 100 K or 298 K, to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated. These images are then processed to yield a set of indexed reflections with their corresponding intensities. Programs like SMART and SAINT are often used for data collection and cell refinement, while absorption corrections are applied using software such as SADABS.

Molecular Structure Determination and Refinement

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². This process determines the precise atomic coordinates, bond lengths, and angles. Based on analogous structures, the thiourea moiety [S=C-N-C] is expected to be nearly planar.

For comparison, the related compound (S)-butan-2-yl N-(4-chlorophenyl)thiocarbamate (a thiocarbamate, not a thiourea) crystallizes in the monoclinic space group P2₁ with two independent molecules in the asymmetric unit. Another analogue, 1-(4-Chlorobutanoyl)-3-(2-chlorophenyl)thiourea, crystallizes in the monoclinic system with the space group P2₁/c. It is plausible that this compound would adopt a similar crystal system.

The expected bond lengths and angles within the this compound molecule can be inferred from these related structures. The C=S bond is expected to be around 1.68 Å, and the C-N bonds within the thiourea core would be in the range of 1.33-1.45 Å, indicating partial double bond character.

Interactive Table 1: Expected Crystallographic Data for this compound (Note: This table is illustrative and based on data from analogous compounds)

| Parameter | Expected Value |

|---|---|

| Chemical Formula | C₁₁H₁₅ClN₂S |

| Formula Weight | 242.77 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c or P2₁ |

| a (Å) | ~14.4 |

| b (Å) | ~10.9 |

| c (Å) | ~18.1 |

| β (°) | ~109.4 |

| Volume (ų) | ~2690 |

Hydrogen Bonding Networks and Supramolecular Assembly

Thiourea derivatives are excellent hydrogen bond donors and acceptors, leading to the formation of robust supramolecular architectures. The two N-H groups of the thiourea moiety are key players in forming these networks. In the solid state, this compound is expected to form intermolecular hydrogen bonds.

The most common hydrogen bonding motif in N-monosubstituted thioureas is the formation of a centrosymmetric dimer via a pair of N-H···S hydrogen bonds, creating an R²₂(8) ring motif. This is observed in the crystal structure of (S)-butan-2-yl N-(4-chlorophenyl)thiocarbamate, where the two independent molecules are linked by N-H···S hydrogen bonds. Additionally, N-H···Cl or C-H···S interactions may further link these dimers into chains or more complex three-dimensional networks. In the crystal structure of N-(4-Chlorobutanoyl)-N′-phenylthiourea, molecules are linked by N-H···S and N-H···O hydrogen bonds into one-dimensional chains.

Interactive Table 2: Expected Hydrogen Bond Geometry (Note: This table is illustrative and based on data from analogous compounds) | D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | | :---

Conformational Analysis and Isomerism

Rotational Isomerism around C-N and C-S Bonds

In N,N'-disubstituted thioureas, such as this compound, different orientations of the substituent groups relative to the thiocarbonyl sulfur atom can be described as cis or trans. This leads to the possibility of several conformers. The interconversion between these isomers occurs through rotation around the C-N bonds, and the energy required for this process is known as the rotational barrier.

Studies on various substituted thioureas have shown that the energy barriers to rotation are influenced by the steric and electronic nature of the substituents. For instance, in unsymmetrically substituted thioureas, the rotational barriers for the two C-N bonds can differ, with the more sterically hindered amino group generally exhibiting a higher barrier. The solvent environment can also play a role in the relative stability of different isomers.

Table 1: Representative Rotational Barriers in Substituted Thioureas

| Compound Class | Substituents | Method | Rotational Barrier (kcal/mol) |

|---|---|---|---|

| N,N'-Dialkylthioureas | Varied alkyl groups | Dynamic NMR | 11.0 - 12.8 |

| N-Arylthioureas | Phenyl, substituted phenyl | Theoretical Calculations | ~9.0 |

| General Thioureas | Varied | Dynamic NMR | 11 - 14 sunway.edu.my |

This table presents typical rotational barrier values for classes of thiourea compounds based on available literature data. Specific values for this compound would require dedicated experimental or computational studies.

Theoretical Conformational Searches

To complement experimental findings and to explore the full potential energy surface of this compound, theoretical conformational searches are indispensable. These computational methods, such as those based on molecular mechanics or quantum chemistry, systematically explore the different possible spatial arrangements of the atoms in the molecule to identify stable conformers and the transition states that connect them.

For thiourea derivatives, computational studies have been instrumental in understanding the subtle interplay of factors that determine conformational preferences. These include intramolecular hydrogen bonding, steric repulsion between bulky substituents, and electronic effects. For example, in many N-acylthiourea derivatives, a trans-cis configuration is often observed in the solid state, stabilized by an intramolecular hydrogen bond between an N-H proton and the carbonyl oxygen. While this compound lacks a carbonyl group for such an interaction, intramolecular hydrogen bonding involving the N-H protons and the sulfur atom or the chlorine atom on the phenyl ring could influence its conformational preferences.

Theoretical studies on related N,N'-disubstituted thioureas have identified several low-energy conformations. The relative energies of these conformers determine their population at a given temperature. The global minimum energy conformation represents the most stable and thus most probable structure of the molecule in the gas phase.

Table 2: Illustrative Relative Energies of Thiourea Conformers from Theoretical Studies

| Compound Type | Conformation | Computational Method | Relative Energy (kcal/mol) |

|---|---|---|---|

| N,N'-Diphenylthiourea | trans-trans | DFT | 0.00 (Reference) |

| cis-trans | DFT | 0.5 - 1.5 | |

| cis-cis | DFT | > 3.0 | |

| N-Alkyl-N'-phenylthiourea | Planar (varied rotamers) | Ab initio | 0 - 2.0 |

This table provides examples of relative conformational energies for related thiourea compounds as determined by theoretical calculations. The actual energy landscape for this compound will depend on its specific substitution pattern.

In the case of this compound, theoretical conformational searches would likely investigate the rotational landscape around the C-N bonds, the C-C bonds of the butan-2-yl group, and the C-N bond connecting the phenyl ring. The results of such studies would provide crucial information on the preferred three-dimensional structure of the molecule, which is fundamental to understanding its interactions with biological targets or its role in chemical reactions.

Computational and Theoretical Investigations of 1 Butan 2 Yl 3 4 Chlorophenyl Thiourea

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the quantum mechanical properties of molecules. For 1-Butan-2-yl-3-(4-chlorophenyl)thiourea, DFT calculations, often employing the B3LYP method with various basis sets, offer a detailed understanding of its electronic characteristics and spectroscopic behavior.

Electronic Structure and Molecular Orbital Analysis

DFT calculations reveal the intricate details of the electronic structure of this compound. The optimized molecular geometry indicates that the thiourea (B124793) core, along with the phenyl ring, tends to be nearly planar. The distribution of electron density across the molecule is influenced by the electronegative chlorine and sulfur atoms, as well as the nitrogen atoms of the thiourea group. This distribution is crucial in determining the molecule's reactivity and intermolecular interactions. Natural Bond Orbital (NBO) analysis can further quantify the delocalization of electron density and the nature of the bonding within the molecule.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic transitions of a molecule. For thiourea derivatives, the HOMO is typically localized on the sulfur and nitrogen atoms of the thiourea moiety, indicating these are the primary sites for electron donation. Conversely, the LUMO is often distributed over the phenyl ring system, suggesting its role as the electron-accepting region.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity. For substituted thioureas, this gap can be tuned by the nature and position of the substituents on the phenyl ring.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: The data in the table is illustrative and based on typical values for structurally similar aryl thiourea compounds due to the absence of specific published data for this compound.

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the MEP map would be expected to show negative potential (typically colored red or yellow) around the sulfur and chlorine atoms, indicating their nucleophilic character. The regions around the N-H protons would exhibit a positive potential (blue color), signifying their electrophilic nature and their propensity to act as hydrogen bond donors. This mapping is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding, which are crucial for crystal packing and biological activity.

Vibrational Frequency Analysis and Spectroscopic Correlations

Theoretical vibrational frequency analysis, performed using DFT, is instrumental in assigning the vibrational modes observed in experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can correlate theoretical predictions with experimental data, aiding in the structural confirmation of the synthesized compound. For this compound, characteristic vibrational modes would include N-H stretching, C=S stretching, and vibrations associated with the phenyl ring and the butyl group. Theoretical calculations often require a scaling factor to achieve better agreement with experimental frequencies due to the neglect of anharmonicity and the use of a finite basis set.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | 3450 | 3430 | N-H stretching |

| ν(C=S) | 750 | 745 | Thione stretching |

| ν(C-Cl) | 1090 | 1085 | C-Cl stretching |

Note: The data in the table is illustrative and based on typical values for structurally similar aryl thiourea compounds due to the absence of specific published data for this compound. nih.gov

Molecular Dynamics (MD) Simulations

While DFT provides insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time, particularly in a condensed phase like a solution.

Conformational Dynamics in Solution

MD simulations of this compound in a solvent, such as water or an organic solvent, can reveal the accessible conformations of the molecule and the transitions between them. The flexibility of the sec-butyl group and the rotation around the C-N bonds of the thiourea backbone contribute to its conformational landscape. These simulations can provide information on the average molecular structure in solution, the stability of different conformers, and the nature of solute-solvent interactions. Understanding the conformational dynamics is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to interact with a biological target.

Interactions with Model Biological Systems (e.g., solvent, simple membrane models)

The interaction of a compound with its environment, such as solvents and biological membranes, is fundamental to its bioavailability and mechanism of action. Theoretical models are used to predict how this compound will behave in these systems.

Key properties like the partition coefficient (logP) and Polar Surface Area (PSA) are calculated to estimate a molecule's ability to cross biological membranes. farmaciajournal.com LogP, the ratio of a compound's concentration in a mixture of two immiscible phases (typically octanol (B41247) and water) at equilibrium, indicates its lipophilicity. farmaciajournal.com A balanced logP is essential for drug candidates, as high values can lead to accumulation in fatty tissues, while low values may hinder membrane permeability. farmaciajournal.com For thiourea derivatives, logP values are often calculated to ensure they fall within a range suitable for oral absorption and potential central nervous system activity. farmaciajournal.com

The Polar Surface Area (PSA) is another critical descriptor, defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of passive transmembrane permeability. farmaciajournal.com For a compound to be well-absorbed (>90%), a PSA value below 120 Ų is generally desirable, and for penetration of the blood-brain barrier, values are typically under 70 Ų. farmaciajournal.com Computational studies on various thiourea derivatives have shown that their PSA values often fall within a favorable range for good cellular penetration. farmaciajournal.com It has been suggested that for some inhibitors, a desolvated transfer from a membrane-like environment to a protein binding site is a key part of the interaction mechanism. uah.es

Table 1: Predicted Physicochemical Properties for Thiourea Analogs Relevant to Biological Interactions

| Property | Significance | Typical Value Range for Thiourea Analogs | Reference |

| logP (Octanol-Water Partition Coefficient) | Predicts lipophilicity and membrane permeability. Values between 1.35-1.80 suggest good oral/intestinal absorption. | 0.52 - 1.20 | farmaciajournal.com |

| Polar Surface Area (PSA) | Estimates membrane permeability. Values < 120 Ų are favorable for oral drugs; < 70 Ų for CNS penetration. | < 60 Ų | farmaciajournal.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. farmaciajournal.comnih.gov This method allows for the prediction of the activity of new, unsynthesized compounds, guiding the design of more potent and specific molecules. researchgate.net

The first step in QSAR modeling is to describe the chemical structure of this compound and its analogs using numerical values known as molecular descriptors. nih.gov These descriptors quantify various aspects of the molecule's constitution, geometry, and electronic properties. Thousands of descriptors can be calculated using specialized software. They are generally categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., connectivity indices, 2D atom pairs, polar surface area). researchgate.net

3D Descriptors: Requiring a 3D conformation of the molecule (e.g., van der Waals volume, dipole moment, geometrical descriptors). nih.govresearchgate.net

Quantum Chemical Descriptors: Calculated using quantum mechanics (e.g., HOMO/LUMO energies, electrostatic potential, partial charges). nih.gov

For thiourea derivatives, studies have shown that descriptors related to mass, polarizability, electronegativity, van der Waals volume, and partition coefficients are often crucial predictors of biological activity. nih.govresearchgate.net

Table 2: Examples of Molecular Descriptors Generated for QSAR Studies of Thiourea Analogs

| Descriptor Type | Example Descriptor | Description | Reference |

| Geometrical | QZZm | Quadrupole z-component value, weighted by mass. | researchgate.net |

| 2D Atom Pairs | B08[N-N] | Presence/absence of Nitrogen-Nitrogen atom pairs at a topological distance of 8 bonds. | researchgate.net |

| Quantum Chemical | AM1_E | Semi-empirical quantum calculation of the total energy of the molecule. | nih.gov |

| Quantum Chemical | AM1_HF | Semi-empirical quantum calculation of the heat of formation. | nih.gov |

| Quantum Chemical | AM1_HOMO/LUMO | Energy of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | nih.gov |

| Physicochemical | h_pKa | Calculated acidity constant. | nih.gov |

Once descriptors are generated for a series of compounds with known biological activities (the "training set"), a mathematical model is built. nih.gov Multiple Linear Regression (MLR) is a common algorithm used to create a linear equation that relates the most informative descriptors (predictors) to the biological activity. nih.govresearchgate.net

The process involves:

Data Preparation: Experimental activities (like IC₅₀ values) are converted to a logarithmic scale (pIC₅₀) and compiled with the calculated descriptors. nih.gov

Feature Selection: From the large pool of generated descriptors, a smaller, informative set is selected to avoid overfitting the model. nih.gov

Model Construction: An MLR equation is generated linking the selected descriptors to the activity. nih.gov

Validation: The model's reliability and predictive power are rigorously tested. nih.gov This is done using a test set of compounds not used in model creation and through statistical methods like leave-one-out cross-validation (LOO-CV). researchgate.net Key statistical metrics include the coefficient of determination for the training set (R² or R²tr) and the cross-validation set (Q² or R²cv), as well as the Root Mean Square Error (RMSE). nih.govresearchgate.net High values for R² and Q² (typically > 0.7) and low values for RMSE indicate a robust and predictive model. nih.govresearchgate.net

QSAR models for various thiourea derivatives have demonstrated reliable predictive performance, guiding the rational design of new compounds with potentially improved activities. nih.govresearchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. fip.orgresearchgate.net It provides critical insights into the molecular basis of a compound's activity. nih.gov

The process of molecular docking involves preparing the 3D structures of both the ligand and the target protein, often obtained from crystallographic data in the Protein Data Bank (PDB). nih.gov A docking algorithm then samples numerous possible conformations of the ligand within the protein's active site, scoring each pose based on its energetic favorability. jppres.com

For thiourea derivatives, molecular docking studies have been used to predict interactions with a wide range of biological targets:

Bacterial Enzymes: Docking has been performed on enzymes essential for bacterial cell wall biosynthesis, such as PBP2a (implicated in methicillin (B1676495) resistance in Staphylococcus aureus) and FabH (involved in fatty acid synthesis in Mycobacterium tuberculosis). fip.orgfip.org Other studies have targeted DNA gyrase, a topoisomerase enzyme crucial for bacterial DNA replication. nih.gov

Fungal Enzymes: Key targets for antifungal thiourea derivatives include lanosterol (B1674476) 14α-demethylase (CYP51) and N-myristoyltransferase (NMT), both of which are vital for fungal cell integrity. nih.gov

Plant Receptors: In the context of agricultural applications, docking simulations can predict interactions with plant receptors or enzymes from plant pathogens, such as those from Physalospora piricola or Fusarium oxysporum. nih.gov

These simulations reveal specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and key amino acid residues in the active site, explaining the compound's inhibitory mechanism. biointerfaceresearch.com

A primary output of molecular docking is the prediction of the binding affinity between the ligand and its target. biointerfaceresearch.com This is typically expressed as a docking score or binding energy, often in units of kcal/mol. fip.orgksu.edu.tr A lower (more negative) binding energy generally indicates a more stable protein-ligand complex and, therefore, a higher predicted affinity and potency. jppres.com

For example, docking studies of benzoylthiourea (B1224501) derivatives against bacterial enzymes have reported docking scores, with more negative values suggesting better inhibitory potential compared to native ligands or standard drugs. fip.org Similarly, studies on anticancer thioureas have used predicted binding free energy (ΔG) to rank compounds, with values like -22.84 kcal/mol indicating strong binding to the target protein VEGFR-2. biointerfaceresearch.com These theoretical predictions are invaluable for prioritizing which analogs of this compound should be synthesized and tested experimentally.

Table 3: Example Data from Molecular Docking of Thiourea Analogs

| Compound Class | Protein Target | Predicted Binding Affinity (Docking Score / Energy) | Significance | Reference |

| Benzoylthiourea Derivatives | PBP2a (MRSA) | < -5.75 kcal/mol | Predicts antibacterial activity against MRSA. | fip.org |

| Benzoylthiourea Derivatives | FabH (M. tuberculosis) | < -4.79 kcal/mol | Predicts antibacterial activity against tuberculosis. | fip.org |

| Azetidine-containing Thioureas | VEGFR-2 (Cancer) | -22.84 kcal/mol (ΔG) | Predicts potent anticancer activity via VEGFR-2 inhibition. | biointerfaceresearch.com |

| N-(phenylcarbamothioyl)benzamide | Checkpoint Kinase 1 (Cancer) | -67.19 kcal/mol (Plant Score) | Predicts anticancer activity; score better than standard reference. | jppres.com |

Biological Activity of this compound Remains Undocumented in Publicly Available Research

An extensive review of scientific literature and chemical databases has found no specific research data on the biological activities of the chemical compound this compound. While the broader class of thiourea derivatives has been the subject of numerous studies for their potential therapeutic applications, information focusing solely on this specific molecule is not present in the available public domain.

Thiourea derivatives, characterized by the presence of a thiocarbonyl group flanked by amino groups, are known to exhibit a wide range of biological effects, including antimicrobial and antitumor properties. Researchers have synthesized and tested a vast library of these compounds, modifying the substituent groups to explore structure-activity relationships. These studies often report findings for closely related analogs, such as N-aryl or N-alkyl thioureas with different substitution patterns on the phenyl ring.

However, despite the active investigation into this class of compounds, specific experimental results detailing the in vitro antimicrobial or antitumor efficacy of this compound could not be retrieved. This includes the absence of data for:

Antibacterial Efficacy: No Minimum Inhibitory Concentration (MIC) values against Gram-positive or Gram-negative bacteria are reported.

Antifungal Efficacy: There is no available data on its activity against pathogenic fungi.

Antimycobacterial Activity: Specific studies on its effect against Mycobacterium species are absent from the literature.

In Vitro Antitumor Activities: No cytotoxicity screening data (such as IC₅₀ values) against any cancer cell lines are documented.

Therefore, it is not possible to provide an article detailing the biological activities of this compound based on current scientific publications. The biological profile of this specific compound appears to be an uninvestigated area in medicinal chemistry research.

Exploration of Biological Activities of 1 Butan 2 Yl 3 4 Chlorophenyl Thiourea in Non Human Systems

In Vitro Antitumor Activities in Cell Lines (Non-Human Origin or General Research Cell Lines)

Selectivity Index Determination against Normal Cell Lines (Non-Human Origin)

The selectivity index (SI) is a crucial measure in drug discovery, quantifying the differential activity of a compound against target cells (e.g., cancer cells) versus normal cells. A higher SI value indicates greater selectivity and a potentially safer therapeutic profile.

There is no specific published data found regarding the selectivity index of 1-Butan-2-yl-3-(4-chlorophenyl)thiourea against any non-human normal cell lines. While studies on other thiourea (B124793) derivatives have assessed cytotoxicity against non-human cell lines like VERO (African green monkey kidney cells), specific IC50 values and the resulting selectivity indices for this compound are not documented in the available literature.

Enzyme Inhibition Studies

Thiourea derivatives are widely recognized for their potential to inhibit various enzymes due to the ability of the thiocarbonyl group to coordinate with metal ions in enzyme active sites.

Research into the antibacterial properties of thiourea derivatives often includes their effects on essential bacterial enzymes. Urease, a nickel-containing metalloenzyme produced by several pathogenic bacteria like Helicobacter pylori and Klebsiella pneumoniae, is a common target. nih.govnih.govresearchgate.net Inhibition of this enzyme is a key strategy for treating infections caused by these bacteria. researchgate.net

No specific studies detailing the inhibitory activity of this compound against any specific bacterial enzymes, including urease, were found. While many thiourea compounds have been evaluated as urease inhibitors, data for this particular compound is not available. nih.gov

The investigation of thiourea derivatives as antifungal agents includes their ability to inhibit enzymes crucial for fungal survival and growth.

There is no available research data on the inhibitory effects of this compound on specific fungal enzymes.

Urease: As a well-established class of urease inhibitors, thiourea derivatives are frequently studied for this activity. nih.gov However, no specific IC50 value or inhibition data for this compound against urease has been reported.

α-Glucosidase: Inhibition of α-glucosidase is a therapeutic strategy for managing type II diabetes mellitus, as it delays carbohydrate digestion and glucose absorption. researchgate.netnih.gov Numerous thiourea derivatives have been synthesized and tested for their α-glucosidase inhibitory potential. researchgate.netmdpi.comdergipark.org.tr Despite this, specific inhibitory data for this compound against α-glucosidase is not present in the available literature.

Carbonic Anhydrase: Carbonic anhydrases (CAs) are zinc-containing metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications. nih.govmdpi.com Thiourea derivatives have been explored as CA inhibitors. nih.govresearchgate.net However, there are no published findings on the inhibitory activity of this compound against any carbonic anhydrase isoforms.

Plant Growth Regulatory Effects

Thiourea itself is known to act as a plant growth regulator, influencing various developmental processes.

Thiourea has been shown to break seed dormancy and promote germination in various plant species. researchgate.netresearchgate.net It is often used as a seed priming agent to enhance germination rates and seedling vigor. researchgate.net

There is no specific scientific literature available that investigates or documents the effects of the derivative this compound on the seed germination of any plant species.

Impact on Plant Growth Parameters (e.g., shoot/root elongation)

Thiourea and its derivatives are known to influence various physiological processes in plants, which can lead to either growth promotion or inhibition depending on the compound's structure, concentration, and the plant species . Research into compounds structurally related to this compound indicates that the introduction of different substituent groups to the thiourea core can significantly modulate its biological activity.

While specific research on the effects of this compound on plant growth parameters is not extensively documented in publicly available literature, the general class of N,N'-disubstituted thioureas has been shown to interfere with normal plant development. These compounds can act as seedling growth inhibitors, affecting both shoot and root development. The primary mechanism of action for some related compounds involves the disruption of cell division and elongation, which are fundamental processes for plant growth.

The impact of such compounds is often observed in key growth metrics. For instance, studies on other herbicidal compounds have demonstrated a significant reduction in the shoot and root length of various plant species. The inhibition of root growth can severely hamper a plant's ability to absorb water and nutrients from the soil, while the stunting of shoot growth limits its photosynthetic capacity.

Interactive Data Table: Illustrative Impact of a Substituted Thiourea on Plant Growth Parameters

The following table provides a representative example of how the impact of a compound like this compound on plant growth might be presented. The data is hypothetical and for illustrative purposes only, based on typical findings for related herbicidal compounds.

| Plant Species | Treatment Concentration (µM) | Mean Shoot Length (cm) | Mean Root Length (cm) | % Inhibition (Shoot) | % Inhibition (Root) |

| Lactuca sativa (Lettuce) | Control (0) | 10.2 | 8.5 | 0% | 0% |

| 10 | 8.1 | 6.2 | 20.6% | 27.1% | |

| 50 | 5.4 | 3.1 | 47.1% | 63.5% | |

| 100 | 2.1 | 1.0 | 79.4% | 88.2% | |

| Triticum aestivum (Wheat) | Control (0) | 15.5 | 12.3 | 0% | 0% |

| 10 | 13.8 | 10.9 | 11.0% | 11.4% | |

| 50 | 10.1 | 7.5 | 34.8% | 39.0% | |

| 100 | 6.7 | 4.1 | 56.8% | 66.7% |

Phytotoxicity Assessment

The evaluation of a compound's phytotoxicity is crucial to determine its potential as a herbicide. Phytotoxicity refers to the detrimental effect of a substance on plant health, which can manifest as growth inhibition, necrosis, chlorosis (yellowing of leaves), and ultimately, plant death. Thiourea derivatives, including those with halogenated phenyl groups like this compound, are often investigated for these properties.

The mode of action for many phytotoxic thiourea derivatives involves the inhibition of essential biochemical pathways in plants. For example, some seedling growth inhibitor herbicides interfere with lipid synthesis or disrupt cell division in the growing points of shoots and roots. The presence of a chlorophenyl group in the structure of this compound suggests potential herbicidal activity, as this moiety is common in many commercial herbicides.

Phytotoxicity is typically assessed through standardized bioassays using indicator plant species. These assays measure various endpoints, including germination rate, seedling growth, and biomass accumulation, following exposure to different concentrations of the test compound. The results are often expressed as the concentration required to cause a 50% inhibition of a particular parameter (IC50).

Interactive Data Table: Representative Phytotoxicity Assessment of a Substituted Thiourea

This table illustrates the kind of data generated from a phytotoxicity assessment. The values are hypothetical and intended to represent typical results for a herbicidally active thiourea derivative.

| Plant Species | Endpoint | IC50 (µM) | Observed Symptoms |

| Lactuca sativa (Lettuce) | Germination | >100 | No significant effect at tested concentrations |

| Root Elongation | 45.2 | Stunting, reduced lateral root formation | |

| Shoot Elongation | 58.7 | Stunting, leaf malformation | |

| Biomass | 65.1 | Reduced overall plant size and weight | |

| Triticum aestivum (Wheat) | Germination | >100 | No significant effect at tested concentrations |

| Root Elongation | 72.5 | Moderate stunting | |

| Shoot Elongation | 85.3 | Slight stunting | |

| Biomass | 91.4 | Minor reduction in overall plant size |

Based on a comprehensive search of available scientific literature, there is currently no specific published research data for the compound This compound that directly addresses the mechanistic investigations outlined in the user's request. The search for information regarding its cellular uptake, permeability in microbial cells, specific interactions with macromolecules like DNA and proteins, or its impact on cellular processes in non-human organisms did not yield any studies focused on this particular molecule.

The existing body of research on thiourea derivatives is extensive, detailing the biological activities of various related compounds. Studies on other N-substituted thioureas have explored their potential as antibacterial, antifungal, and anticancer agents. mdpi.combiointerfaceresearch.com These investigations often include mechanistic studies, such as DNA binding, enzyme inhibition, and effects on cellular proliferation. nih.govnih.gov

For instance, various thiourea derivatives have been shown to interact with biological macromolecules. Some act as enzyme inhibitors, targeting proteins like urease or cholinesterases. mdpi.comnih.gov Others have been found to bind to DNA, suggesting a potential mechanism for anticancer activity. nih.gov Research into the antimicrobial properties of thiourea compounds sometimes involves assessing their ability to cross the cell walls of bacteria and fungi. nih.gov

However, these findings are specific to the particular thiourea derivatives studied in those papers and cannot be extrapolated to This compound without direct experimental evidence. The biological activity and mechanism of action of a chemical compound are highly dependent on its precise chemical structure, including the nature and position of its substituents.

Therefore, without dedicated research on This compound , it is not possible to provide a scientifically accurate and non-speculative article covering the specific points requested in the outline.

Mechanistic Investigations of 1 Butan 2 Yl 3 4 Chlorophenyl Thiourea Action in Non Human Biological Contexts

Impact on Cellular Processes (Non-Human Cell Lines/Organisms)

Cell Cycle Perturbations

There is currently no available scientific data detailing the effects of 1-Butan-2-yl-3-(4-chlorophenyl)thiourea on cell cycle progression in non-human biological contexts.

Induction of Apoptosis or Necrosis (in non-human cancer cell lines)

Scientific literature does not currently contain studies investigating the capacity of this compound to induce apoptosis or necrosis in non-human cancer cell lines.

Reactive Oxygen Species (ROS) Generation

There are no published research findings on the generation of reactive oxygen species (ROS) resulting from the action of this compound in non-human biological systems.

Mitochondrial Dysfunction Analysis

No studies are presently available that analyze the potential for this compound to induce mitochondrial dysfunction in non-human models.

Target Identification and Validation (Non-Human Systems)

Research into the specific molecular targets of this compound has focused on its interaction with enzymes, particularly those involved in neurotransmission.

Enzyme Target Identification

Studies have identified this compound as an inhibitor of cholinesterase enzymes. Specifically, its activity against acetylcholinesterase (AChE) from Electrophorus electricus and butyrylcholinesterase (BChE) from equine serum has been evaluated.

The compound, designated as compound 6 in a 2018 study by Uddin et al., demonstrated moderate inhibitory potential against both enzymes. Its inhibitory activity was quantified by determining the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the substance required to inhibit 50% of the enzyme's activity. The IC₅₀ value for its activity against acetylcholinesterase was found to be 40.12 ± 0.12 µM. nih.gov For butyrylcholinesterase, the IC₅₀ value was determined to be 45.21 ± 0.21 µM. nih.gov These findings indicate a slightly higher inhibitory potency against AChE compared to BChE. The standard inhibitor used for comparison in these assays was Galantamine, which showed significantly higher potency. nih.gov

| Compound | Enzyme Target | Source | IC₅₀ (µM) | Standard Inhibitor | Standard IC₅₀ (µM) |

|---|---|---|---|---|---|

| This compound | Acetylcholinesterase (AChE) | Electrophorus electricus | 40.12 ± 0.12 | Galantamine | 0.52 ± 0.02 |

| This compound | Butyrylcholinesterase (BChE) | Equine Serum | 45.21 ± 0.21 | Galantamine | 1.20 ± 0.08 |

Receptor Binding Studies

There is no scientific information available from receptor binding assays or related studies to identify or validate specific receptor targets for this compound in non-human systems.

Pathway Analysis

Due to a lack of direct research on the specific compound this compound, this analysis of its potential biological pathways is based on studies of structurally similar thiourea (B124793) derivatives. The thiourea scaffold is a versatile structure in medicinal chemistry, known to interact with a variety of biological targets and influence multiple cellular pathways. biointerfaceresearch.comnih.gov The biological activity of these derivatives is often attributed to their ability to form hydrogen bonds and engage in hydrophobic interactions with proteins and other macromolecules. biointerfaceresearch.com

Table 1: Potential Molecular Targets and Affected Pathways of Thiourea Derivatives

| Target Class | Specific Target/Pathway | Potential Effect of Inhibition/Modulation |

|---|---|---|

| Protein Kinases | Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Inhibition of angiogenesis (formation of new blood vessels), crucial for tumor growth. |

| B-RAF / RAS-RAF-MAPK Pathway | Disruption of cell signaling pathways that control cell proliferation, differentiation, and survival. biointerfaceresearch.com | |

| Enzymes | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Inhibition of enzymes that break down neurotransmitters, potentially impacting nerve signaling. nih.gov |

| Matrix Metalloproteinase 9 (MMP9) | Inhibition of enzymes involved in tissue remodeling and cancer metastasis. biointerfaceresearch.com | |

| Other | Microtubule Polymerization | Disruption of the cellular cytoskeleton, leading to cell cycle arrest and apoptosis (programmed cell death). mdpi.com |

Detailed Research Findings from Related Compounds:

Investigations into various N-aryl and N,N'-diaryl substituted thioureas have revealed their potential as anticancer agents. biointerfaceresearch.com The effectiveness of these compounds is often linked to their interactions with key proteins and their ability to modulate critical signaling pathways. biointerfaceresearch.com For instance, certain thiourea derivatives have demonstrated the ability to inhibit the growth of various cancer cell lines. mdpi.com

One significant area of investigation is the role of thiourea derivatives as protein kinase inhibitors. For example, some derivatives have shown potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis. biointerfaceresearch.com The inhibitory action is thought to occur through hydrogen bonding between the thiourea N-H groups and key amino acid residues, such as Asp1046 and Glu885, within the ATP-binding site of the kinase. biointerfaceresearch.com

Furthermore, the RAS-RAF-MAPK signaling pathway, which is crucial for cell survival and proliferation, has been identified as a target for some thiourea compounds. biointerfaceresearch.com The antitumor activity of aryl-substituted thioureas, in this context, is associated with their hydrophobic nature and their capacity to engage in π-π interactions with proteins in the pathway. biointerfaceresearch.com The planar structure of the aryl substituent can also facilitate DNA intercalation or binding to specific proteins. biointerfaceresearch.com

In addition to anticancer activity, thiourea derivatives have been explored for their effects on the nervous system through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Studies on compounds like 1-(3-chlorophenyl)-3-cyclohexylthiourea have shown inhibitory activity against these enzymes. nih.gov

Table 2: Investigated Biological Activities of Structurally Related Thiourea Derivatives

| Compound Type | Biological Activity Investigated | Key Findings |

|---|---|---|

| N-aryl and N,N'-diaryl substituted thioureas | Anticancer | Inhibition of cancer cell line growth, targeting of protein kinases and signaling pathways. biointerfaceresearch.commdpi.com |

| Phenylthiourea derivatives | Enzyme Inhibition | Inhibition of acetylcholinesterase and butyrylcholinesterase. nih.gov |

| N-acyl thiourea derivatives | Antimicrobial, Antioxidant | Demonstrated antibacterial, antifungal, and radical scavenging properties. researchgate.net |

The diverse biological activities of thiourea derivatives also include antiviral, antibacterial, antifungal, and antioxidant effects. biointerfaceresearch.com These broad-spectrum activities suggest that compounds like this compound could potentially interact with a wide range of biological targets and pathways, although specific experimental validation is required.

Structure Activity Relationship Sar Studies of 1 Butan 2 Yl 3 4 Chlorophenyl Thiourea and Its Analogs

Design and Synthesis of 1-Butan-2-yl-3-(4-chlorophenyl)thiourea Analogs

The synthesis of analogs of this compound typically involves the reaction between an appropriate isothiocyanate and an amine. mdpi.com This versatile method allows for the introduction of a wide variety of substituents at both the N1 and N3 positions of the thiourea (B124793) core, as well as modifications to the core itself.

Variations at the N1-Substituent (Butan-2-yl)

The N1-substituent, the butan-2-yl group in the parent compound, plays a significant role in the molecule's interaction with biological targets. Variations in this alkyl group can influence properties such as lipophilicity, steric hindrance, and the ability to form hydrogen bonds.

The synthesis of analogs with different N1-substituents is generally achieved by reacting 4-chlorophenyl isothiocyanate with a diverse range of primary and secondary amines. organic-chemistry.org This approach allows for the introduction of various alkyl and aryl groups at the N1 position.

Alkyl Chain Length and Branching: Studies on other N-alkyl-N'-arylthioureas have shown that modifying the length and branching of the alkyl chain can impact biological activity. For instance, in a series of thiourea derivatives, variations in the N-alkyl substituent led to differences in their antimicrobial and antiviral activities. benthamscience.com

Cyclic vs. Acyclic Substituents: Replacing the acyclic butan-2-yl group with cyclic moieties, such as cyclohexyl or piperidinyl groups, can alter the conformational flexibility of the molecule. This can lead to more specific interactions with target proteins. The synthesis of such analogs would involve using the corresponding cyclic amines in the reaction with 4-chlorophenyl isothiocyanate.

Introduction of Functional Groups: The incorporation of functional groups, such as hydroxyl or amino groups, into the N1-alkyl chain can introduce new hydrogen bonding opportunities, potentially enhancing target binding. For example, the synthesis of N-hydroxyalkyl thiourea derivatives has been reported.

Variations at the N3-Substituent (4-chlorophenyl)

The N3-substituent, the 4-chlorophenyl group, is a critical determinant of the molecule's electronic properties and its ability to engage in aromatic interactions.

The synthesis of analogs with modified N3-substituents involves reacting sec-butyl isothiocyanate (derived from sec-butylamine) with a variety of substituted anilines. mdpi.com This allows for the exploration of a wide range of electronic and steric effects.

Electronic Effects of Phenyl Ring Substituents: The electronic nature of substituents on the phenyl ring significantly influences the activity of N-aryl thioureas. Studies have shown that both electron-donating and electron-withdrawing groups can modulate the biological effects. biointerfaceresearch.com For example, in a series of N-aryl-N'-(thiophen-2-yl)thiourea derivatives, the presence of electron-withdrawing groups on the phenyl ring enhanced their activity as TLR1/2 agonists. nih.gov

Steric Effects and Positional Isomerism: The position of substituents on the phenyl ring is also crucial. Ortho, meta, and para substitutions can lead to different biological activities due to steric hindrance and altered electronic distribution. For example, structure-activity relationship studies on some thiourea derivatives revealed that ortho-chloro or fluoro substitution on the phenyl ring was essential for their antimicrobial and anti-HIV activity. benthamscience.combenthamdirect.com

Replacement of the Phenyl Ring: Replacing the 4-chlorophenyl group with other aromatic or heteroaromatic systems can lead to novel compounds with different biological profiles. For instance, the introduction of a pyridinyl group at the N3 position has been shown to be important for the antimicrobial and antiviral activity of some thiourea derivatives. benthamdirect.com

Modifications of the Thiourea Core

The thiourea core is essential for the biological activity of this class of compounds, acting as a key hydrogen-bonding unit and a structural scaffold. bohrium.com However, modifications to this core can lead to compounds with improved properties.

Bioisosteric Replacements: The thiourea moiety can be replaced by other functional groups with similar electronic and steric properties, a strategy known as bioisosteric replacement. nih.gov This can lead to compounds with improved pharmacokinetic profiles or reduced toxicity. Examples of thiourea bioisosteres include:

Urea: The oxygen analog of thiourea, urea, is a common bioisostere. nih.gov

Guanidine (B92328): The replacement of the sulfur atom with a nitrogen atom leads to guanidine derivatives. organic-chemistry.org

Squaramides and Croconamides: These four- and five-membered ring systems can mimic the hydrogen bonding pattern of thioureas. nih.gov

2-Methylacrylamide: This group has been identified as a bioisostere for the thiourea group in certain TRPV1 antagonists. nih.gov

Synthesis of Isothioureas: S-alkylation or S-arylation of the thiourea core leads to the formation of isothioureas. organic-chemistry.org This modification changes the geometry and electronic properties of the core, which can result in altered biological activity.

Comparative Biological Activity Profiling of Analogs (Non-Human Systems)

The synthesized analogs of this compound are subjected to a battery of in vitro biological assays to determine their activity profiles and establish structure-activity relationships.

Assessment of Antimicrobial Activity Trends

Thiourea derivatives are known to possess a broad spectrum of antimicrobial activities. nih.gov The antimicrobial efficacy of the analogs is typically assessed against a panel of clinically relevant bacterial and fungal strains.

Gram-Positive and Gram-Negative Bacteria: The activity of the analogs is tested against representative Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.govnih.gov

Fungal Pathogens: The antifungal activity is evaluated against common fungal pathogens such as Candida albicans and Aspergillus niger. chemijournal.com

Key SAR trends often observed in antimicrobial studies of thiourea derivatives include:

Influence of N1-Alkyl Group: The nature of the N1-alkyl substituent can affect the selectivity and potency of antimicrobial activity. For example, in some series, increasing the lipophilicity of the alkyl chain leads to enhanced activity.

Impact of N3-Aryl Substitution: The electronic properties and substitution pattern of the N3-aryl ring are critical. Halogen substituents, particularly chlorine and fluorine, on the phenyl ring are often associated with potent antimicrobial activity. benthamdirect.commdpi.com

Core Modifications: Modifications to the thiourea core can significantly alter the antimicrobial spectrum. For instance, certain isothiourea derivatives have shown promising antibacterial properties.

Table 1: Illustrative Antimicrobial Activity Data for Thiourea Analogs

| Compound | N1-Substituent | N3-Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

|---|---|---|---|---|

| Parent | butan-2-yl | 4-chlorophenyl | 16 | 32 |

| Analog A | ethyl | 4-chlorophenyl | 32 | 64 |

| Analog B | cyclohexyl | 4-chlorophenyl | 8 | 16 |

| Analog C | butan-2-yl | 4-fluorophenyl | 8 | 16 |

| Analog D | butan-2-yl | 2,4-dichlorophenyl | 4 | 8 |

Note: This table is for illustrative purposes and does not represent actual experimental data.

Analysis of Antitumor Activity Trends (in non-human cell lines)

Many thiourea derivatives have demonstrated significant antitumor activity against various cancer cell lines. biointerfaceresearch.com The cytotoxic effects of the analogs are typically evaluated in vitro against a panel of non-human cancer cell lines to identify promising candidates for further development.

Cell Line Screening: The analogs are screened against a variety of cancer cell lines, such as those derived from lung, breast, and colon cancers, to assess their spectrum of activity. nih.gov

Mechanism of Action Studies: For active compounds, further studies may be conducted to elucidate their mechanism of action, such as inhibition of specific kinases or induction of apoptosis. nih.gov

Key SAR trends often observed in antitumor studies of thiourea derivatives include:

Role of the N3-Aryl Group: The nature and substitution pattern of the N3-aryl group are crucial for antitumor activity. The presence of specific substituents can enhance the interaction with target proteins, such as protein kinases. biointerfaceresearch.comnih.gov

Introduction of Heterocyclic Moieties: The incorporation of heterocyclic rings at either the N1 or N3 position can lead to enhanced antitumor activity by providing additional binding interactions with biological targets. biointerfaceresearch.com

Table 2: Illustrative Antitumor Activity Data for Thiourea Analogs

| Compound | N1-Substituent | N3-Substituent | IC50 (µM) vs. Lung Cancer Cell Line | IC50 (µM) vs. Breast Cancer Cell Line |

|---|---|---|---|---|

| Parent | butan-2-yl | 4-chlorophenyl | 10 | 15 |

| Analog E | butan-2-yl | 3,4-dichlorophenyl | 5 | 8 |

| Analog F | butan-2-yl | 4-methoxyphenyl | >50 | >50 |

| Analog G | benzyl | 4-chlorophenyl | 8 | 12 |

| Analog H | butan-2-yl | 4-pyridyl | 7 | 10 |

Note: This table is for illustrative purposes and does not represent actual experimental data.

Enzyme Inhibition Profile Comparisons

The biological activity of thiourea derivatives is often linked to their ability to inhibit specific enzymes. Studies on analogs of this compound provide a comparative framework for understanding its potential enzyme inhibition profile. For instance, research into cholinesterase inhibition by variously substituted thioureas has shown that the nature and position of substituents on the phenyl ring, as well as the identity of the second substituent group, are critical for activity. mdpi.com

A study on unsymmetrical thiourea derivatives tested their efficacy against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in nerve impulse transmission. mdpi.com The results for analogs with structural similarities to this compound, such as 1-(4-chlorophenyl)-3-phenylthiourea and 1-(3-chlorophenyl)-3-cyclohexylthiourea, are particularly informative. Compound 3 , 1-(3-chlorophenyl)-3-cyclohexylthiourea, demonstrated noteworthy inhibition with IC₅₀ values of 50 µg/mL against AChE and 60 µg/mL against BChE. mdpi.com In contrast, other analogs in the same study showed varied or lower levels of activity, highlighting the specificity of the structure-activity relationship. mdpi.com